8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Structural isomerism Regiochemistry Medicinal chemistry

8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 869344-85-4) is a fully synthetic small-molecule member of the imidazo[2,1-f]purine-2,4-dione family, a tricyclic heterocyclic scaffold derived from the xanthine core. The compound bears methyl groups at positions 1, 3, and 7 and a 2-methoxyethyl substituent at position 8, distinguishing it from the parent 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19977-26-5) and from positional isomers such as 3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Molecular Formula C13H17N5O3
Molecular Weight 291.311
CAS No. 869344-85-4
Cat. No. B2654507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS869344-85-4
Molecular FormulaC13H17N5O3
Molecular Weight291.311
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)17(8)5-6-21-4)15(2)13(20)16(3)11(9)19/h7H,5-6H2,1-4H3
InChIKeyAKIXGJXQQKNBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 869344-85-4): Core Chemical Identity and Structural Context


8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 869344-85-4) is a fully synthetic small-molecule member of the imidazo[2,1-f]purine-2,4-dione family, a tricyclic heterocyclic scaffold derived from the xanthine core . The compound bears methyl groups at positions 1, 3, and 7 and a 2-methoxyethyl substituent at position 8, distinguishing it from the parent 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19977-26-5) and from positional isomers such as 3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione [1]. The scaffold is recognized in medicinal chemistry for its capacity to engage adenosine receptors and other purinergic targets, but the specific substitution pattern of CAS 869344-85-4 determines its precise molecular recognition profile, physicochemical properties, and experimental utility [2].

Why 8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Unsubstituted Core Analogs or Regioisomers


Within the imidazo[2,1-f]purine-2,4-dione chemotype, seemingly minor structural alterations—such as shifting the 2-methoxyethyl chain from N8 to N3 or removing it entirely—can abolish target engagement or invert selectivity. The unsubstituted core (CAS 19977-26-5) lacks the hydrogen-bond-accepting ether oxygen that the 8-(2-methoxyethyl) group provides, while the 3-regioisomer presents the same pharmacophore at a different vector, altering the conformational landscape of the ligand [1]. In the broader A3 adenosine receptor antagonist series, even a single methyl-to-ethyl substitution on the imidazole ring has been shown to shift binding affinity by orders of magnitude, underscoring that generic substitution across this scaffold is chemically unsound [2]. Consequently, procurement of the exact CAS 869344-85-4 compound is mandatory for experiments that rely on the specific substitution geometry, as any surrogate introduces uncontrolled variables in target binding, cellular permeability, and metabolic stability.

Quantitative Differentiation Evidence for 8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Versus Its Closest Comparators


Structural Differentiation: 8-(2-Methoxyethyl) Substitution vs. Unsubstituted Core and 3-Regioisomer

The target compound uniquely positions the 2-methoxyethyl group at the N8 locus of the imidazo[2,1-f]purine-2,4-dione scaffold. The unsubstituted parent (CAS 19977-26-5) lacks this chain entirely, while the 3-isomer (3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) bears it on the N3 atom, producing a distinct spatial orientation of the hydrogen-bond-accepting ether [1]. In related imidazo[2,1-f]purinone A3 antagonists, N8 substituents directly modulate selectivity over A1 and A2A receptors, with N3-substituted analogs showing divergent pharmacological profiles [2].

Structural isomerism Regiochemistry Medicinal chemistry

Physicochemical Property Differentiation: Computed logP and Topological Polar Surface Area vs. Core Scaffold

Introduction of the 2-methoxyethyl side chain alters the lipophilic-hydrophilic balance of the molecule. While direct experimental logP data for CAS 869344-85-4 are not publicly available, computed values (ALOGPS 2.1) for analogous C13H17N5O3 imidazo[2,1-f]purine-2,4-diones indicate a logP increase of approximately 0.6–0.8 log units relative to the unsubstituted C10H11N5O2 core (CAS 19977-26-5) [1]. The topological polar surface area (TPSA) remains comparable due to the shared dione and imidazole functionalities, but the added ether oxygen contributes an additional hydrogen-bond acceptor, subtly modifying solubility and permeability profiles [2]. These differences are sufficient to alter chromatographic retention times and biological membrane partitioning in cellular assays.

Lipophilicity Drug-likeness ADME prediction

Lack of Published Direct Comparator Bioactivity Data: An Evidence Gap Statement

As of April 2026, a systematic search of PubMed, ChEMBL, BindingDB, and Google Scholar for the exact CAS 869344-85-4 yielded no peer-reviewed bioactivity data with head-to-head comparator values against the compounds identified in this guide. The BindingDB entry BDBM50162075 (CHEMBL3794167), which superficially resembles the target, corresponds to a distinct chemotype with a different substitution pattern and molecular formula (C17H19N5O4) [1]. Consequently, no quantitative IC50, Ki, EC50, or functional assay comparison between the target compound and its closest analogs is currently available in the public domain. This absence of data should be weighed in procurement decisions, as the compound's differentiation rests on structural and physicochemical inference rather than on experimentally confirmed biological selectivity.

Bioactivity Binding affinity Functional assay

Recommended Application Scenarios for 8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Available Evidence


Regiochemical Probe in Adenosine Receptor SAR Studies

The well-defined N8-(2-methoxyethyl) substitution makes this compound a suitable tool for probing the steric and electronic requirements of the adenosine A3 receptor's exofacial binding pocket, where N8-substituted imidazo[2,1-f]purinones have previously demonstrated high-affinity antagonism [1]. By contrasting activity with the N3-regioisomer and the unsubstituted core, medicinal chemists can deconvolute the contribution of the 2-methoxyethyl chain to receptor subtype selectivity.

Physicochemical Benchmarking Against Core Scaffold Analogs

With a computed logP increment of ~0.6–0.8 units over the parent C10H11N5O2 core, CAS 869344-85-4 can serve as a reference compound in comparative solubility, permeability, and metabolic stability panels, helping ADME scientists calibrate the impact of a single alkoxyethyl modification on the drug-likeness of imidazo[2,1-f]purine-2,4-dione leads [1].

Synthetic Intermediate for Diversified 8-Substituted Libraries

The 8-(2-methoxyethyl) group offers a synthetic handle for further derivatization (e.g., O-demethylation to the alcohol, mesylation, or nucleophilic displacement), enabling the construction of focused libraries around the 1,3,7-trimethyl-imidazo[2,1-f]purine-2,4-dione template. This compound thus holds procurement value as a versatile late-stage intermediate for parallel medicinal chemistry efforts [2].

Negative Control or Inactive Comparator in MTH1 Inhibition Assays

Although not directly confirmed, the structural divergence of CAS 869344-85-4 from validated MTH1 inhibitor chemotypes (which feature distinct substitution patterns) suggests it may exhibit significantly lower MTH1 affinity (class-level Ki often >1 µM for non-optimized purine-2,4-diones) [1]. This property can be exploited experimentally as a presumptive low-affinity control when benchmarking potent MTH1 inhibitors derived from related scaffolds.

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